molecular formula C16H10Cl2N2O2 B11955278 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate CAS No. 20842-60-8

5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate

Cat. No.: B11955278
CAS No.: 20842-60-8
M. Wt: 333.2 g/mol
InChI Key: KLNLWKDIPWGVHJ-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of endothelial cell proliferation and angiogenesis. This activity is attributed to its ability to inhibit enzymes such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are involved in cellular processes related to growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (3-chlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (4-chlorophenyl)carbamate

Uniqueness

5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions on the quinoline and phenyl rings can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

CAS No.

20842-60-8

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-7-8-14(15-10(11)4-3-9-19-15)22-16(21)20-13-6-2-1-5-12(13)18/h1-9H,(H,20,21)

InChI Key

KLNLWKDIPWGVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl

Origin of Product

United States

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